Eristostatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

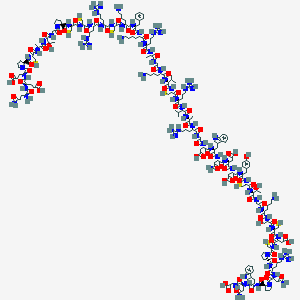

Eristostatin, also known as this compound, is a useful research compound. Its molecular formula is C227H355N77O70S8 and its molecular weight is 5539 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Snake Venoms - Viper Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Metastatic Properties

Eristostatin has shown significant anti-metastatic effects, particularly against melanoma. Studies have demonstrated that this compound can inhibit lung and liver metastases in murine models. For instance, Beviglia et al. (1995) and Morris et al. (1995) reported that this compound significantly reduced the development of lung metastases when administered alongside B16F1 murine melanoma cells in C57BL/6 mice. Subsequent studies by Danen et al. (1998) confirmed that this compound inhibited lung colonization by human melanoma cell lines MV3, M24met, and C8161 in nude mice models.

Table 1: this compound's Inhibition of Melanoma Metastasis

| Study | Cell Line | Model Used | Inhibition (%) | p-value |

|---|---|---|---|---|

| Beviglia et al. (1995) | B16F1 | C57BL/6 mice | Significant | <0.003 |

| Danen et al. (1998) | MV3 | Nude mice | 67% | 0.0007 |

| Danen et al. (1998) | M24met | Nude mice | 55% | 0.008 |

| Danen et al. (1998) | C8161 | Nude mice | 50% | <0.0001 |

Enhancement of Natural Killer Cell Activity

This compound has been found to enhance the cytotoxicity of natural killer (NK) cells against melanoma cells. Research indicates that this compound makes melanoma cells more susceptible to lysis by NK cells, suggesting a potential therapeutic role in immunotherapy for melanoma patients. Hailey (2011) demonstrated through cytotoxicity assays that NK-like TALL-104 cells exhibited increased cytotoxic effects on SBcl2 melanoma cells when treated with this compound.

Table 2: this compound's Effect on NK Cell Cytotoxicity

| Study | Cell Line | NK Cell Type | Observed Effect |

|---|---|---|---|

| Hailey (2011) | SBcl2 | TALL-104 | Increased cytotoxicity |

| McLane et al. (2001) | Various | NK-like TALL-104 | Enhanced lysis |

Key Findings:

- This compound binding was partially inhibited by soluble RGDS peptide, indicating integrin involvement.

- Different melanoma cell lines exhibited varying responses to this compound treatment, suggesting a complex mechanism potentially involving both RGD-dependent and non-RGD-dependent pathways.

Potential for Drug Development

Given its properties, this compound is being explored as a candidate for drug development aimed at treating metastatic melanoma and enhancing immune responses against tumors. The unique binding characteristics and ability to modulate cell interactions make it a promising lead compound for further pharmacological studies.

Case Study 1: this compound in Melanoma Treatment

In a controlled study, immunodeficient mice were co-injected with this compound and human melanoma cells to assess the compound's protective effects against metastasis. Results indicated a significant reduction in lung colonization compared to control groups, highlighting its potential as an adjunct therapy in melanoma treatment.

Case Study 2: this compound and Natural Killer Cells

A series of experiments were conducted utilizing atomic force microscopy to measure the interactions between NK cells and melanoma cells treated with this compound. The findings revealed altered unbinding forces between NK cells and treated melanoma cells, suggesting enhanced targeting capabilities due to this compound's action.

特性

CAS番号 |

132051-67-3 |

|---|---|

分子式 |

C227H355N77O70S8 |

分子量 |

5539 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C227H355N77O70S8/c1-106(2)174(297-193(346)132(50-30-74-254-227(247)248)275-207(360)152(103-380)295-218(371)175(107(3)4)298-192(345)125(42-18-22-66-229)266-163(313)92-257-178(331)108(5)262-184(337)128(46-26-70-250-223(239)240)270-186(339)126(43-19-23-67-230)272-194(347)135(79-113-35-11-10-12-36-113)278-188(341)127(44-20-24-68-231)273-205(358)148(99-376)289-190(343)130(48-28-72-252-225(243)244)271-187(340)129(47-27-71-251-224(241)242)274-206(359)149(100-377)292-209(362)151(102-379)294-211(364)155-51-31-75-301(155)166(316)95-260-216(369)176(111(8)306)299-180(333)110(7)263-204(357)147(98-375)293-214(367)158-54-32-76-302(158)219(372)134(61-64-168(319)320)277-191(344)133(60-63-167(317)318)269-181(334)120(232)59-62-159(233)309)217(370)264-109(6)179(332)268-123(45-25-69-249-222(237)238)182(335)258-93-165(315)267-141(86-169(321)322)199(352)280-137(81-115-90-255-121-39-15-13-37-118(115)121)196(349)282-140(84-161(235)311)198(351)283-143(88-171(325)326)201(354)284-142(87-170(323)324)200(353)279-136(80-114-55-57-117(308)58-56-114)195(348)290-153(104-381)210(363)300-177(112(9)307)215(368)259-94-164(314)265-124(41-17-21-65-228)185(338)288-146(97-305)203(356)291-150(101-378)208(361)285-144(89-172(327)328)202(355)296-154(105-382)221(374)304-78-34-52-156(304)212(365)276-131(49-29-73-253-226(245)246)189(342)287-145(85-162(236)312)220(373)303-77-33-53-157(303)213(366)286-138(82-116-91-256-122-40-16-14-38-119(116)122)197(350)281-139(83-160(234)310)183(336)261-96-173(329)330/h10-16,35-40,55-58,90-91,106-112,120,123-158,174-177,255-256,305-308,375-382H,17-34,41-54,59-89,92-105,228-232H2,1-9H3,(H2,233,309)(H2,234,310)(H2,235,311)(H2,236,312)(H,257,331)(H,258,335)(H,259,368)(H,260,369)(H,261,336)(H,262,337)(H,263,357)(H,264,370)(H,265,314)(H,266,313)(H,267,315)(H,268,332)(H,269,334)(H,270,339)(H,271,340)(H,272,347)(H,273,358)(H,274,359)(H,275,360)(H,276,365)(H,277,344)(H,278,341)(H,279,353)(H,280,352)(H,281,350)(H,282,349)(H,283,351)(H,284,354)(H,285,361)(H,286,366)(H,287,342)(H,288,338)(H,289,343)(H,290,348)(H,291,356)(H,292,362)(H,293,367)(H,294,364)(H,295,371)(H,296,355)(H,297,346)(H,298,345)(H,299,333)(H,300,363)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H4,237,238,249)(H4,239,240,250)(H4,241,242,251)(H4,243,244,252)(H4,245,246,253)(H4,247,248,254)/t108-,109-,110-,111+,112+,120-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,174-,175-,176-,177-/m0/s1 |

InChIキー |

LOIUCWHPRNDTSD-GESTWZJASA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

異性体SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |

正規SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Key on ui other cas no. |

132051-67-3 |

配列 |

QEEPCATGPCCRRCKFKRAGKVCRVARGDWNDDYCTGKSCDCPRNPWNG |

同義語 |

eristostatin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。